Salicylidene mandelhydrazone

Descripción general

Descripción

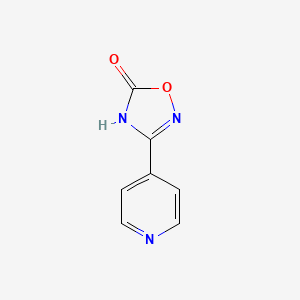

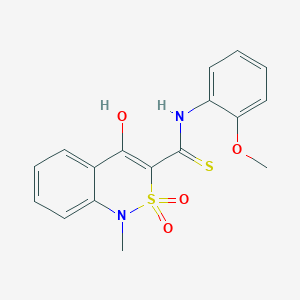

Salicylidene mandelhydrazone is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a mono-isotopic mass of 270.100433 Da . It is also known by other names such as 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide .

Synthesis Analysis

The synthesis of Salicylidene mandelhydrazone involves two synthesis methods . The reaction occurs in ethanol at 78 degrees Celsius for 0.6 hours . The yield of the product is approximately 90% . Another method involves the combination of suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .

Molecular Structure Analysis

Salicylidene mandelhydrazone contains a total of 35 bonds; 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .

Chemical Reactions Analysis

Salicylidene-based receptors, including Salicylidene mandelhydrazone, have been observed to undergo hydrolysis of imine (–N CH–) bonds in the presence of quaternary ammonium salts of halides and oxo-anions . The rate of hydrolysis is enhanced significantly in the presence of an anion .

Physical And Chemical Properties Analysis

Salicylidene mandelhydrazone has a density of 1.2±0.1 g/cm3, a molar refractivity of 75.2±0.5 cm3, and a molar volume of 218.4±7.0 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 82 Å2, and its polarizability is 29.8±0.5 10-24 cm3 .

Aplicaciones Científicas De Investigación

Inhibition of Bacterial Virulence

Salicylidene acylhydrazides have been identified as potent inhibitors of type III secretion systems (T3SS) in Gram-negative bacteria, such as Salmonella enterica. These systems are crucial for bacterial pathogenicity, facilitating the injection of virulence proteins into host cells. Studies have demonstrated that salicylidene acylhydrazides can significantly affect the T3SS-mediated invasion of epithelial cells and the in vitro secretion of associated effector proteins, pointing to their potential as lead substances for designing specific inhibitors of bacterial virulence (Negrea et al., 2007).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of salicylidene acylhydrazide derivatives have also been extensively researched. For example, complexes of Cu(II), Ni(II), and Zn(II) with salicylidene thiosemicarbazones have shown significant inhibitory activity against human leukemia cells, as well as antibacterial and antifungal effects (Pahonțu et al., 2013).

Role in Plant Growth and Development

Salicylic acid, closely related to salicylidene acylhydrazides, plays a critical role in plant growth, development, and defense against pathogens. It is involved in local and systemic plant defense responses, including the induction of resistance to pathogens and abiotic stresses such as drought, chilling, and heavy metal toxicity. This highlights the agricultural potential of salicylic acid and its derivatives in improving crop resistance to various stresses (Rivas-San Vicente & Plasencia, 2011).

Coordination Chemistry and Metal Ion Detection

Research into the coordination chemistry of salicylidene acylhydrazides has revealed their ability to form complexes with various metal ions, which could have implications for developing new materials and sensors. For instance, the study of the binding properties of salicylidene acylhydrazides with gallium (III) has provided insights into their potential use in biomedical applications, where they can enhance the biological activity of gallium, a metal known for its antimicrobial properties (Hakobyan et al., 2014).

Direcciones Futuras

Salicylidene mandelhydrazone and other salicylidene-based compounds have been studied for anion sensing applications . They are known for colorimetric detection of fluoride (F−) in aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN) . Future research could focus on further understanding the mechanism of action of these compounds and exploring their potential applications.

Propiedades

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKXROBPWNTYIX-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide | |

CAS RN |

93733-59-6 | |

| Record name | MLS002694783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)